Anthra[2,3-b]carbazole
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Overview
Description
Anthra[2,3-b]carbazole is a polycyclic aromatic compound that combines the structural features of anthracene and carbazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Anthra[2,3-b]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Anthra[2,3-b]carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Industry: In the field of organic electronics, this compound is investigated for its use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its excellent electronic properties
Mechanism of Action
The mechanism of action of Anthra[2,3-b]carbazole and its derivatives involves interactions with various molecular targets. For instance, in biological systems, these compounds can intercalate with DNA, inhibit topoisomerases, and regulate protein phosphorylation. These interactions can lead to the disruption of cellular processes, making them potential candidates for anticancer therapies .
Comparison with Similar Compounds
Indolo[3,2-b]carbazole: Known for its aggregation-induced emission properties, making it useful in optoelectronic applications.
Indolo[2,3-a]pyrrolo[3,4-c]carbazole: Exhibits significant biological activities, including protein kinase inhibition.
Uniqueness: Anthra[2,3-b]carbazole stands out due to its unique combination of anthracene and carbazole structures, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics .
Properties
CAS No. |
319-23-3 |
---|---|
Molecular Formula |
C24H15N |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
23-azahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaene |
InChI |
InChI=1S/C24H15N/c1-2-6-16-10-18-12-20-14-24-22(21-7-3-4-8-23(21)25-24)13-19(20)11-17(18)9-15(16)5-1/h1-14,25H |
InChI Key |
AEVNDWITFKNVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C(=CC4=CC3=CC2=C1)C6=CC=CC=C6N5 |
Origin of Product |
United States |
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